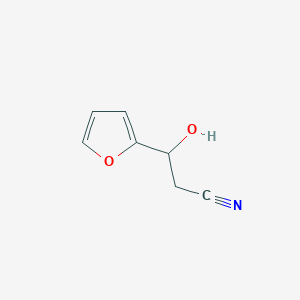![molecular formula C16H17N3O B2564125 N-[(5-Benzyl-1-methylimidazol-2-yl)methyl]but-2-ynamide CAS No. 2411304-73-7](/img/structure/B2564125.png)
N-[(5-Benzyl-1-methylimidazol-2-yl)methyl]but-2-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(5-Benzyl-1-methylimidazol-2-yl)methyl]but-2-ynamide, also known as BMY-7378, is a novel compound that has been synthesized for scientific research purposes. It belongs to the class of imidazoline receptor ligands, which have been found to have potential therapeutic applications for a variety of medical conditions.
Mecanismo De Acción
N-[(5-Benzyl-1-methylimidazol-2-yl)methyl]but-2-ynamide acts as an imidazoline receptor ligand, which binds to the imidazoline receptors in the brain and other tissues. This binding activates a signaling pathway that leads to the regulation of various physiological processes, including blood pressure, glucose metabolism, and mood regulation. This compound has also been found to modulate the activity of the dopamine system in the brain, which is involved in the regulation of drug-seeking behavior.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects, including the regulation of blood pressure, glucose metabolism, and mood regulation. It has also been found to reduce drug-seeking behavior in preclinical models. This compound has been found to have a high affinity for the imidazoline receptors, which allows it to have a potent effect on these physiological processes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-[(5-Benzyl-1-methylimidazol-2-yl)methyl]but-2-ynamide in lab experiments is that it is a highly specific ligand for the imidazoline receptors, which allows researchers to study the effects of imidazoline receptor activation with a high degree of specificity. However, one limitation of using this compound is that it is a relatively new compound, and its effects on human physiology are not yet fully understood. Additionally, the synthesis of this compound is a multi-step process that requires specialized equipment and expertise, which may limit its availability for some researchers.
Direcciones Futuras
There are several future directions for research on N-[(5-Benzyl-1-methylimidazol-2-yl)methyl]but-2-ynamide. One area of research could focus on the development of more efficient synthesis methods for this compound, which could increase its availability for researchers. Additionally, further research could be done to understand the specific physiological processes that are regulated by imidazoline receptor activation, and how this compound could be used to modulate these processes. Finally, future research could focus on the potential therapeutic applications of this compound for a variety of medical conditions, including hypertension, diabetes, and drug addiction.
Métodos De Síntesis
N-[(5-Benzyl-1-methylimidazol-2-yl)methyl]but-2-ynamide can be synthesized using a multi-step process that involves the reaction of various chemical reagents. The first step involves the reaction of 2-bromoacetophenone with 2-methylimidazole to form 2-(1-methylimidazol-2-yl)acetophenone. This intermediate is then reacted with benzylamine to form N-benzyl-2-(1-methylimidazol-2-yl)acetamide. Finally, this intermediate is reacted with propargyl bromide to form this compound.
Aplicaciones Científicas De Investigación
N-[(5-Benzyl-1-methylimidazol-2-yl)methyl]but-2-ynamide has been found to have potential therapeutic applications for a variety of medical conditions, including hypertension, diabetes, and depression. It acts as an imidazoline receptor ligand, which has been found to play a role in the regulation of blood pressure, glucose metabolism, and mood regulation. This compound has also been found to have potential applications in the treatment of drug addiction, as it has been found to reduce drug-seeking behavior in preclinical models.
Propiedades
IUPAC Name |
N-[(5-benzyl-1-methylimidazol-2-yl)methyl]but-2-ynamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O/c1-3-7-16(20)18-12-15-17-11-14(19(15)2)10-13-8-5-4-6-9-13/h4-6,8-9,11H,10,12H2,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZWPWLIKMVRHA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)NCC1=NC=C(N1C)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

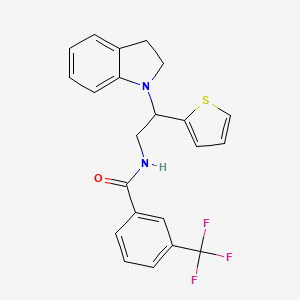
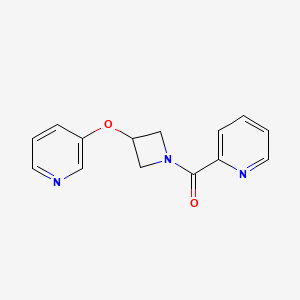
![3,4a,5,6,7,7a-Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole-3-carboxylic acid;hydrochloride](/img/structure/B2564047.png)
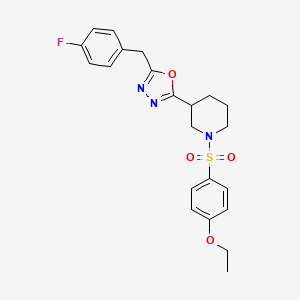
![(E)-1-ethyl-N-(6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-1H-pyrazole-5-carboxamide](/img/structure/B2564049.png)

![7-[3-(1,3-benzothiazol-2-ylsulfanyl)propyl]-3-methyl-8-(4-phenylpiperazin-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2564051.png)

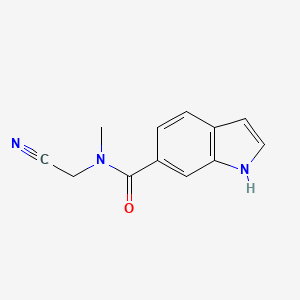
![N-[(1-Aminocycloheptyl)methyl]-2-methyl-2-phenoxypropanamide;hydrochloride](/img/structure/B2564059.png)
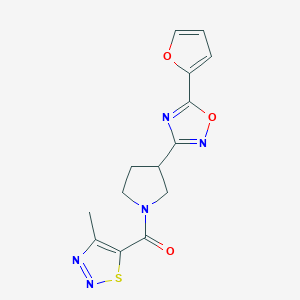
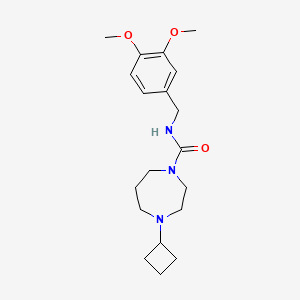
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2564064.png)
